N-(4-fluorophenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide
Description
This compound features a cyclopenta[d]pyrimidinone core substituted with a pyridin-4-ylmethyl group at position 1 and a sulfanyl-acetamide moiety at position 2. The acetamide chain is further functionalized with a 4-fluorophenyl group, contributing to its electronic and steric profile. The fluorine atom enhances lipophilicity and metabolic stability, while the pyridine ring may facilitate target binding via π-π interactions or hydrogen bonding .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[[2-oxo-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O2S/c22-15-4-6-16(7-5-15)24-19(27)13-29-20-17-2-1-3-18(17)26(21(28)25-20)12-14-8-10-23-11-9-14/h4-11H,1-3,12-13H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHYJNPJJMOEHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC=C(C=C3)F)CC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the cyclopenta[d]pyrimidinyl core: This can be achieved through a series of cyclization reactions starting from appropriate precursors.
Introduction of the pyridinylmethyl group: This step involves the alkylation of the cyclopenta[d]pyrimidinyl core with a pyridinylmethyl halide.
Attachment of the fluorophenyl group: This can be done through a nucleophilic substitution reaction using a fluorophenyl halide.
Formation of the acetamide linkage: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halides, nitriles, or organometallic compounds can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Structural Variations and Core Modifications
Key Structural Analogs :
Core Structure Impact :
- Cyclopenta[d]pyrimidinone vs. Thieno-fused cores (e.g., ) introduce additional sulfur atoms, which may enhance π-stacking interactions but reduce solubility .
- Pyridine vs. Thiophene : The pyridin-4-ylmethyl group in the target compound provides a basic nitrogen for hydrogen bonding, whereas thiophene analogs rely on sulfur-mediated hydrophobic interactions .
Pharmacological and Physicochemical Properties
QSAR Insights () :
- Electron-Withdrawing Groups (EWGs) : Fluorine (target compound) and chlorine () increase corrosion inhibition efficiency (theoretical proxy for bioactivity) by polarizing the molecule.
- Solubility: DMSO solvation in pyrido-pyrimidinone analogs () suggests solubility challenges, mitigated in the target compound by the pyridine’s basicity.
Biological Activity
N-(4-fluorophenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a synthetic compound with potential applications in medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C21H19FN4O2S
- Molecular Weight : 410.47 g/mol
- IUPAC Name : N-(4-fluorophenyl)-2-[[2-oxo-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in anti-inflammatory and anticancer contexts. The following sections detail these activities based on recent studies.
Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of pyrimidine compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For instance:
| Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 |
|---|---|---|
| 3b | 19.45 ± 0.07 | 31.4 ± 0.12 |
| 4b | 26.04 ± 0.36 | 23.8 ± 0.20 |
| 4d | 28.39 ± 0.03 | 34.4 ± 0.10 |
The above table summarizes the potency of selected compounds against COX enzymes, indicating that N-(4-fluorophenyl)-2-{...} has significant anti-inflammatory potential as evidenced by its ability to inhibit PGE2 production .
Anticancer Activity
The compound has also been assessed for its anticancer properties through various screening methods on multicellular spheroids. In a study exploring novel anticancer compounds, it was found that certain derivatives exhibited promising cytotoxic effects against cancer cell lines, suggesting potential for further development as an anticancer agent .
The biological activity of N-(4-fluorophenyl)-2-{...} is attributed to its interaction with specific molecular targets:
- Inhibition of COX Enzymes : By inhibiting COX enzymes, the compound reduces the synthesis of pro-inflammatory mediators.
- Targeting Cancer Pathways : The compound may interfere with cancer cell proliferation pathways, although specific molecular targets remain under investigation.
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
- Inflammatory Disease Model : In carrageenan-induced paw edema in rats, compounds similar to N-(4-fluorophenyl)-2-{...} displayed significant reductions in inflammation markers compared to control groups.
- Cancer Cell Line Study : In vitro studies using breast cancer cell lines revealed that treatment with N-(4-fluorophenyl)-2-{...} led to a decrease in cell viability and induced apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
